molecular formula C18H22N2O2 B3851145 1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide

1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide

Cat. No. B3851145
M. Wt: 298.4 g/mol
InChI Key: QEMBANSDAFYAQF-UHFFFAOYSA-N
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Description

The compound “1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide” is an organic compound that contains a piperidine ring, a methoxy group, and a naphthyl group. Piperidine is a common motif in many natural products and pharmaceuticals . The methoxy group and the naphthyl group are also common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring. The exact structure would depend on the specific locations of the methoxy and naphthyl groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research could involve optimizing its activity or reducing its side effects .

properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17-9-8-13-5-2-3-7-15(13)16(17)12-20-10-4-6-14(11-20)18(19)21/h2-3,5,7-9,14H,4,6,10-12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMBANSDAFYAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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